2,3-Dimethylquinoxaline
CAS No.: 2379-55-7
Cat. No.: VC21204752
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379-55-7 |
|---|---|
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 2,3-dimethylquinoxaline |
| Standard InChI | InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3 |
| Standard InChI Key | FKHNZQFCDGOQGV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N=C1C |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1C |
| Melting Point | 105.0 °C |
Introduction
Chemical Identity and Structure
2,3-Dimethylquinoxaline (CAS No. 2379-55-7) is defined chemically as a quinoxaline derivative in which the quinoxaline (1,4-naphthyridine) skeleton is substituted with a methyl group at each of positions C-2 and C-3 . The compound has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol . The IUPAC Standard InChIKey is FKHNZQFCDGOQGV-UHFFFAOYSA-N, allowing for consistent identification in chemical databases .
The structure consists of a fused benzene and pyrazine ring system (quinoxaline core) with two methyl groups attached to adjacent carbon atoms in the pyrazine portion. This arrangement creates a planar aromatic system with specific chemical reactivity patterns and physical properties that distinguish it from other quinoxaline derivatives.
Physical and Chemical Properties
Physical State and Appearance
2,3-Dimethylquinoxaline exists as a beige crystalline powder at room temperature . Its physical appearance is consistent across various commercial sources, with slight variations in color description depending on purity levels and manufacturing processes.
Comprehensive Physical Properties
The compound exhibits the following physical characteristics that are crucial for identification, handling, and application development:
Thermochemical Properties
The standard enthalpy of formation (ΔfH°) in the gas phase has been determined to be 41.32 ± 0.72 kcal/mol . This thermodynamic parameter is valuable for predicting reaction energetics and understanding the compound's stability in various chemical processes.
Synthesis Methods
Synthetic Routes
Several synthetic approaches to 2,3-dimethylquinoxaline have been documented in the literature. One efficient method involves the reaction between 1,2-arylenediamine and 1,2-dicarbonyl compounds in the presence of catalysts . A specific procedure uses saccharin as a catalyst:
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Saccharin (92 mg, 0.5 mmol) and the required 1,2-arylenediamine (10 mmol) are successively added to the required 1,2-dicarbonyl compound (10 mmol) in methanol (10 mL).
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The mixture is stirred at room temperature until completion (monitored by thin-layer chromatography).
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The reaction mixture is poured into water (10 mL), and the solid product is collected by filtration and dried .
This method has reportedly achieved yields of up to 92%, making it an efficient approach for the synthesis of 2,3-dimethylquinoxaline .
Another synthetic approach involves the condensation of variously substituted anilines with biacetyl monoxime, followed by cyclization to form 2,3-dimethylquinoxaline-1-oxides using bis(acetoxy)phenyl-λ3-iodane as an oxidant . This methodology utilizes a commercially available and environmentally benign oxidant to achieve excellent yields under mild conditions.
Purification Techniques
After synthesis, 2,3-dimethylquinoxaline can be purified by several methods:
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Steam distillation, with the base crystallizing in the distillate .
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Formation and subsequent processing of the sulfate salt, which crystallizes from ethanol with a melting point of 151-152°C (with decomposition) .
These purification techniques are essential for obtaining high-purity material for analytical, research, or commercial applications.
Toxicological Profile
In Vitro Toxicity Studies
Recent research has characterized the toxicological profile of 2,3-dimethylquinoxaline (DMQ) through both in vitro and in vivo studies. The in vitro evaluations assessed cardiotoxicity, nephrotoxicity, and hepatotoxicity using appropriate cell cultures .
Results from these studies indicate that DMQ generally shows negative toxicity results at concentrations ≤100 μM, with the only exception being a non-significant reduction in ATP levels in human hepatocellular carcinoma cell cultures . This suggests that the compound has a favorable in vitro safety profile at moderate concentrations.
In Vivo Toxicity Studies
In vivo toxicity evaluations have been conducted through several standardized protocols:
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Acute Oral Toxicity (AOT): Studies in mice determined that the median lethal dose (LD50) of DMQ is higher than 2000 mg/kg, indicating relatively low acute toxicity .
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Subacute Oral Toxicity (SAOT): Extended exposure studies revealed some dose-dependent effects.
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Acute Dermal Toxicity (ADT): Conducted in rats to assess potential dermal hazards .
Histological examinations identified several changes in high-dose groups:
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Enlargement of renal corpuscles
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Hyperplasia of testosterone-secreting cells
These findings suggest that while DMQ has an acceptable safety profile in rodents at lower doses, the thrombocytosis, leukocytosis, and histological changes observed at high doses warrant further investigation before clinical applications can be considered.
These specifications ensure consistency and reliability for research and industrial applications, with analytical methods such as gas chromatography, infrared spectroscopy, and inductively coupled plasma optical emission spectrometry (ICP-OES) employed to verify compliance.
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